molecular formula C22H24F3N3O2 B2884271 1-(2-oxo-2-(p-tolylamino)ethyl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide CAS No. 941881-63-6

1-(2-oxo-2-(p-tolylamino)ethyl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide

Cat. No.: B2884271
CAS No.: 941881-63-6
M. Wt: 419.448
InChI Key: YCMGVTRQUVUBHA-UHFFFAOYSA-N
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Description

1-(2-oxo-2-(p-tolylamino)ethyl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring, a carboxamide group, and distinct substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-oxo-2-(p-tolylamino)ethyl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the ring is functionalized to introduce the carboxamide group.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions to ensure selective substitution.

    Attachment of the p-Tolylamino Group: The p-tolylamino group is introduced through a coupling reaction, often using reagents like p-toluidine and appropriate catalysts.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule, typically under mild conditions to preserve the integrity of the functional groups.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-(2-oxo-2-(p-tolylamino)ethyl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles like amines or thiols are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-oxo-2-(p-tolylamino)ethyl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a biochemical tool.

    Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(2-oxo-2-(p-tolylamino)ethyl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind selectively to these targets, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

  • 1-(2-oxo-2-(phenylamino)ethyl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide
  • 1-(2-oxo-2-(p-tolylamino)ethyl)-N-(4-methylphenyl)piperidine-4-carboxamide

Comparison: Compared to similar compounds, 1-(2-oxo-2-(p-tolylamino)ethyl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide is unique due to the presence of both the p-tolylamino and trifluoromethyl groups. These substituents confer distinct chemical and biological properties, such as enhanced stability and specific binding affinities, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-[2-(4-methylanilino)-2-oxoethyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O2/c1-15-2-6-18(7-3-15)26-20(29)14-28-12-10-16(11-13-28)21(30)27-19-8-4-17(5-9-19)22(23,24)25/h2-9,16H,10-14H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMGVTRQUVUBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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